Welcome to the BenchChem Online Store!
molecular formula C9H4ClF2N B1597458 4-Chloro-6,8-difluoroquinoline CAS No. 239463-89-9

4-Chloro-6,8-difluoroquinoline

Cat. No. B1597458
M. Wt: 199.58 g/mol
InChI Key: NBYDBLFWTPXYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07776857B2

Procedure details

(4-Hydroxy-6,8-difluoro-quinoline, 29.1 g, 0.160 mol) was dissolved in POCl3(183 mL) and heated at reflux for 12 h. On complete consumption of starting material (tic) the contents were brought to RT and excess POCl3 was removed under reduced pressure. Crude mass was azeotroped with toluene and product was diluted with ethyl acetate, organics were washed with sodium bicarbonate and solvent removed under reduced pressure. Crude product was purified by column chromatography at 100-200 mesh size silica in 0-2% EtOAc-hexane. Mass: 199.99 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
183 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[C:7]([F:13])[CH:8]=[C:9]([F:12])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:2]1[C:11]2[C:6](=[C:7]([F:13])[CH:8]=[C:9]([F:12])[CH:10]=2)[N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=NC2=C(C=C(C=C12)F)F
Name
Quantity
183 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
On complete consumption of starting material (tic) the contents
CUSTOM
Type
CUSTOM
Details
were brought to RT
CUSTOM
Type
CUSTOM
Details
excess POCl3 was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crude mass was azeotroped with toluene and product
ADDITION
Type
ADDITION
Details
was diluted with ethyl acetate
WASH
Type
WASH
Details
organics were washed with sodium bicarbonate and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crude product was purified by column chromatography at 100-200 mesh size silica in 0-2% EtOAc-hexane

Outcomes

Product
Name
Type
Smiles
ClC1=CC=NC2=C(C=C(C=C12)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.